molecular formula C9H16O2 B3152172 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol CAS No. 72948-89-1

4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol

Cat. No.: B3152172
CAS No.: 72948-89-1
M. Wt: 156.22 g/mol
InChI Key: SLPTVDBWTSIOKW-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)bicyclo[222]octan-1-ol is an organic compound with the molecular formula C9H16O2 It is a bicyclic alcohol featuring a hydroxymethyl group attached to the fourth carbon of the bicyclo[222]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[2.2.2]octane, a bicyclic hydrocarbon.

    Hydroxylation: The bicyclo[2.2.2]octane undergoes hydroxylation to introduce a hydroxyl group at the first carbon position, forming bicyclo[2.2.2]octan-1-ol.

    Hydroxymethylation: The hydroxylated intermediate is then subjected to hydroxymethylation, where a hydroxymethyl group is introduced at the fourth carbon position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the hydroxylation and hydroxymethylation reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The hydroxyl group can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Carboxymethyl)bicyclo[2.2.2]octan-1-ol or 4-(Formylmethyl)bicyclo[2.2.2]octan-1-ol.

    Reduction: Formation of bicyclo[2.2.2]octane.

    Substitution: Formation of various substituted bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octan-1-ol: Lacks the hydroxymethyl group at the fourth carbon position.

    4-(Methoxymethyl)bicyclo[2.2.2]octan-1-ol: Contains a methoxymethyl group instead of a hydroxymethyl group.

    4-(Hydroxymethyl)bicyclo[2.2.1]heptan-1-ol: Features a different bicyclic structure with a similar functional group arrangement.

Uniqueness

4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol is unique due to its specific bicyclic structure and the presence of both hydroxyl and hydroxymethyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-7-8-1-4-9(11,5-2-8)6-3-8/h10-11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPTVDBWTSIOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277101
Record name 4-Hydroxybicyclo[2.2.2]octane-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72948-89-1
Record name 4-Hydroxybicyclo[2.2.2]octane-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72948-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybicyclo[2.2.2]octane-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol
Reactant of Route 2
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol
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4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol
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